N-(Quinolin-5-ylmethyl)prop-2-enamide
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Overview
Description
N-(Quinolin-5-ylmethyl)prop-2-enamide is an organic compound with the molecular formula C12H10N2O It is characterized by the presence of a quinoline ring attached to a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Quinolin-5-ylmethyl)prop-2-enamide typically involves the reaction of quinoline derivatives with prop-2-enamide under specific conditions. One common method includes the use of electrophilic activation of amides, where the combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride is employed as both the electrophilic activator and the oxidant . This method is characterized by its simplicity and broad substrate scope.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Quinolin-5-ylmethyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring or the prop-2-enamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
N-(Quinolin-5-ylmethyl)prop-2-enamide has a wide range of scientific research applications:
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development and as a model compound for studying drug-receptor interactions.
Mechanism of Action
The mechanism of action of N-(Quinolin-5-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The quinoline ring can engage in π-π stacking interactions with aromatic residues in proteins, while the prop-2-enamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Entacapone: A catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson’s disease.
N-(2,2-dimethoxyethyl)prop-2-enamide: Another prop-2-enamide derivative with different substituents.
Uniqueness
N-(Quinolin-5-ylmethyl)prop-2-enamide is unique due to the presence of the quinoline ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(quinolin-5-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-2-13(16)15-9-10-5-3-7-12-11(10)6-4-8-14-12/h2-8H,1,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBHBSWZQVXKRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=C2C=CC=NC2=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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